1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]-1,4-diazepane
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Overview
Description
1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]-1,4-diazepane is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]-1,4-diazepane can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group and the diazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins effectively . The diazepane ring may contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Berotralstat: Contains a trifluoromethyl group and is used as a drug for treating hereditary angioedema.
Pexidartinib: Another trifluoromethyl-containing compound used as a kinase inhibitor for treating tenosynovial giant cell tumor.
Uniqueness
1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]-1,4-diazepane is unique due to its specific combination of a trifluoromethyl group, a pyridine ring, and a diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16F3N3 |
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Molecular Weight |
259.27 g/mol |
IUPAC Name |
1-methyl-4-[6-(trifluoromethyl)pyridin-3-yl]-1,4-diazepane |
InChI |
InChI=1S/C12H16F3N3/c1-17-5-2-6-18(8-7-17)10-3-4-11(16-9-10)12(13,14)15/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
CKFQYSRBWHRPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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